molecular formula C8H7NO B009256 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde CAS No. 104500-98-3

1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde

Cat. No. B009256
M. Wt: 133.15 g/mol
InChI Key: PLGVJKUMVUANRG-UHFFFAOYSA-N
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Description

The compound “1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde” is an organic compound. It contains a propynyl group, which is a functional group of 2-propynyl with the structure CH≡C−CH2− . This group is derived from propyne . The term propargylic refers to a saturated position (sp3-hybridized) on a molecular framework next to an alkynyl group .


Molecular Structure Analysis

The molecular structure of “1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde” includes a propynyl group, which is a propyl bearing a triple bond . The 2-propynyl group is also known as a propargyl group, and has the structure HC≡C−CH2–R .

properties

IUPAC Name

1-prop-2-ynylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGVJKUMVUANRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde

Synthesis routes and methods I

Procedure details

2.924 g of pyrrole-3-carboxaldehyde (J. Org. Chem. 1981, Vol. 46, p. 839) dissolved in 45 ml of tetrahydrofuran and 1.488 g of sodium hydride as 50% in oil were admixed and then were stirred for 10 minutes cold, then for 40 minutes at room temperature. After cooling, 2.5 ml of propargyl bromide were added with stirring at 5 C. for 90 minutes. A further 2 ml of propargyl bromide were added with stirring at 5° C. for 1 hour and the mixture was poured into water and extracted with methylene chloride. The solvent was distilled off at atmospheric pressure to obtain 2.868 g of 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde which was purified by chromatography on silica gel and elution with a 65-35 hexane-ethyl acetate mixture to obtain 2.868 g of the said product.
Quantity
2.924 g
Type
reactant
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45 mL
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1.488 g
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2.5 mL
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reactant
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2 mL
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde
Reactant of Route 4
1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde
Reactant of Route 5
1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde
Reactant of Route 6
1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde

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